Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
This compound is a quinazoline-4(3H)-one derivative featuring a 3-(3-fluoro-4-methylphenyl) substituent at position 3, a 1,3-thiazolidin-3-yl group at position 2, and a methyl ester at position 7. The 1,3-thiazolidine ring introduces conformational rigidity and sulfur-based reactivity, distinguishing it from simpler thioether or thioxo analogs.
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-12-3-5-14(10-16(12)21)24-18(25)15-6-4-13(19(26)27-2)9-17(15)22-20(24)23-7-8-28-11-23/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHZXSBBFLWTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve one-pot multicomponent reactions or microwave irradiation techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound can also modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Modifications at Position 2
The 1,3-thiazolidin-3-yl group in the target compound contrasts with substituents in related quinazolines:
- Compound 7 : Features a thioxo (S) group at position 2, synthesized via phenyl isothiocyanate coupling (66% yield) .
- Compound 8 : Contains a 2-chlorobenzylthio group, synthesized using 2-chlorobenzyl bromide (94% yield) .
- Compound 9 : Substituted with 4-(trifluoromethyl)benzylthio , synthesized with 4-(trifluoromethyl)benzyl bromide (81% yield) .
The thiazolidine ring in the target compound may enhance metabolic stability compared to the labile thioether bonds in Compounds 8 and 9.
Variations at Position 3
Biological Activity
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both the thiazolidine and quinazoline rings suggests a multifaceted mechanism of action that could be exploited for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.4 g/mol. The structure includes a thiazolidine moiety which is known for its biological activity, particularly in anticancer and antidiabetic contexts.
Anticancer Activity
Several studies have indicated that compounds containing quinazoline and thiazolidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays demonstrated that certain derivatives had IC50 values as low as 1.27 µM against MCF-7 cells, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 16f | MCF-7 | 1.27 | Induces apoptosis via AKT/mTOR pathway |
| Compound 21a | A549 | 0.72 | EGFR inhibition |
| Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... | TBD | TBD | TBD |
Antidiabetic Activity
Thiazolidinediones are known for their role in glucose metabolism and insulin sensitivity. The modification of thiazolidine derivatives has led to compounds with notable antidiabetic effects. Preliminary studies suggest that methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... could enhance glucose uptake in muscle cells, although specific data on this compound is still limited .
Antioxidant Activity
Research on thiazolidinone derivatives indicates potential antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and cardiovascular disorders. Compounds similar to methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... have shown promising results in assays measuring free radical scavenging capabilities .
The biological activity of methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of fluorine enhances the lipophilicity and binding affinity of the compound, potentially leading to improved efficacy in inhibiting target proteins associated with cancer progression and metabolic disorders .
Case Studies
- Anticancer Evaluation : A study evaluated a series of quinazoline-thiazolidinone hybrids for their anticancer activity against various cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
- Insulin Sensitivity Improvement : In animal models, thiazolidinone derivatives have been shown to improve insulin sensitivity and reduce blood glucose levels effectively. This suggests that similar modifications in methyl 3-(3-fluoro-4-methylphenyl)-4-oxo... may yield beneficial effects in diabetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
